molecular formula C18H20N4O5S B14959031 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

Cat. No.: B14959031
M. Wt: 404.4 g/mol
InChI Key: XXVGDWMHXLJYOD-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide (CAS: 951992-88-4) is a synthetic indole derivative characterized by a methoxy-substituted indole core and a thiazole-containing carboxamide side chain. Its molecular formula is C₁₈H₂₀N₄O₅S (molar mass: 404.44 g/mol) . The compound features:

  • A 2-carboxamide group linked to a 2-oxoethyl chain terminating in a 1,3-thiazol-2-ylamino substituent. This thiazole group introduces hydrogen-bonding and metal-coordination capabilities.

Its design aligns with trends in heterocyclic chemistry targeting enzymes or receptors via hybrid scaffolds .

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]indole-2-carboxamide

InChI

InChI=1S/C18H20N4O5S/c1-22-11(17(24)20-9-13(23)21-18-19-5-6-28-18)7-10-8-12(25-2)15(26-3)16(27-4)14(10)22/h5-8H,9H2,1-4H3,(H,20,24)(H,19,21,23)

InChI Key

XXVGDWMHXLJYOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include continuous flow reactors and advanced purification methods like chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the thiazole ring can interact with various enzymes and receptors. These interactions can trigger a cascade of cellular events, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several indole- and thiazole-containing derivatives. Below is a comparative analysis:

Compound Name / ID Core Structure Key Substituents Heterocyclic Group Molecular Formula Reference
Target Compound 1H-Indole 5,6,7-Trimethoxy, 1-methyl 1,3-Thiazol-2-ylamino C₁₈H₂₀N₄O₅S
N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide 1H-Indole 5,6,7-Trimethoxy, 1-methyl Benzimidazol-2-ylamino C₂₃H₂₄N₆O₅
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives 1H-Indole Variable methoxy/aryl groups Thiazol-5-ylidene Variable (e.g., C₁₄H₁₀N₄O₃S)
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide Isoindole Methoxyethyl, dioxo 1,3-Thiazol-2-yl C₁₅H₁₃N₃O₄S

Key Observations :

  • Benzimidazole derivatives often exhibit enhanced DNA intercalation or kinase inhibition due to planar aromatic systems.
  • Core Modifications : The isoindole derivative replaces the indole core with a dioxo-isoindole, reducing aromaticity but introducing ketone functionalities for electrophilic interactions.
  • Substituent Impact : The 5,6,7-trimethoxy groups on the target’s indole ring enhance solubility and may mimic natural product scaffolds (e.g., vinca alkaloids), whereas analogs with simpler substituents (e.g., ) prioritize synthetic accessibility .

Physicochemical Properties

  • Melting Points : reports melting points for indole-carbohydrazide derivatives in the range of 180–220°C, influenced by methoxy and carboxamide groups. The target compound likely shares this range due to structural similarities .
  • Spectroscopic Data : IR and NMR spectra for related compounds (e.g., ) show characteristic peaks for methoxy (~2850 cm⁻¹), carbonyl (~1650 cm⁻¹), and thiazole/indole aromatic systems. ¹H-NMR of the target would display methoxy singlets (δ 3.8–4.0 ppm) and thiazole protons (δ 7.2–8.1 ppm) .

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